molecular formula C18H14Cl3N3OS B2555740 4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 303985-85-5

4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B2555740
M. Wt: 426.74
InChI Key: VBPUWSOQKBHDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H14Cl3N3OS and its molecular weight is 426.74. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Treatment

The compound's structural components, such as chlorophenols and dichlorophenols, are known to contaminate aquatic environments. These components exhibit moderate toxicity to aquatic life and can persist in the environment under certain conditions. Their presence is most pronounced for compounds like 3-chlorophenol. However, bioaccumulation of these compounds is expected to be low due to their strong organoleptic effect (Krijgsheld & Gen, 1986). Furthermore, in the pesticide industry, high-strength wastewater containing toxic pollutants, including 2,4-dichlorophenol, a component structurally related to the compound , requires treatment. Biological processes and granular activated carbon are used to remove such compounds, potentially creating high-quality effluents (Goodwin et al., 2018).

Pharmaceutical and Medicinal Applications

Pyrimidine, a core structure in the compound, is a precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of pyrimidine derivatives, including 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones), is complex. However, recent research has focused on the development of these derivatives using hybrid catalysts, emphasizing the importance of these structures in medicinal chemistry (Parmar et al., 2023). Additionally, tetrahydropyrimidine derivatives, a part of the compound's structure, have shown potential in exhibiting in vitro anti-inflammatory activity. The synthesized tetrahydropyrimidine derivatives have been characterized and tested for their potential as leads for anti-inflammatory activity (Gondkar et al., 2013).

Environmental Fate of Structurally Related Compounds

The isomeric composition of organic pollutants, such as DDT and its metabolites, which share structural similarities with the compound , can be influenced significantly by environmental processes. Studies on the environmental fate of these compounds indicate shifts in isomer ratios, which are crucial for understanding the behavior and impact of these compounds in the environment (Ricking & Schwarzbauer, 2012). Another study emphasizes the need for isomer-specific analysis and interpretation to gain insights into environmental processes related to these compounds (Ricking & Schwarzbauer, 2012).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3N3OS/c1-9-15(17(25)23-14-7-6-12(20)8-13(14)21)16(24-18(26)22-9)10-2-4-11(19)5-3-10/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPUWSOQKBHDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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